REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]=2[CH3:22])=CC=1.CCCCCCC>C(O)C.[Pd]>[CH3:22][C:10]1[C:11]([O:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:12][CH:13]=[CH:14][C:9]=1[OH:8]
|
Name
|
1-(4-Methoxybenzyloxy)-2-methyl-3-phenoxybenzene
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC2=C(C(=CC=C2)OC2=CC=CC=C2)C)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was agitated under an atmosphere of hydrogen (1 atm) for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered over dicalite
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
1N NaOH (aq) (4 mL) and the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
Elution with 5:95 ethyl acetate
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1OC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 43 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |